An In-Depth Technical Guide on the Physical Properties of (-)-2-(4-Methylphenyl)oxirane
An In-Depth Technical Guide on the Physical Properties of (-)-2-(4-Methylphenyl)oxirane
Aimed at Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (-)-2-(4-Methylphenyl)oxirane, a key chiral building block in modern organic synthesis. The accurate determination and understanding of these properties are fundamental to its effective use in laboratory research and pharmaceutical development.
Section 1: Chemical Identity and Core Physical Characteristics
(-)-2-(4-Methylphenyl)oxirane, also known as (S)-2-(p-tolyl)oxirane, is a chiral epoxide with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol [1][2]. Its structure consists of a strained oxirane ring attached to a 4-methylphenyl (p-tolyl) group, which imparts both reactivity and chirality.
Table 1: Key Physical Properties of (-)-2-(4-Methylphenyl)oxirane
| Property | Value | Conditions and Notes |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | ~109-111 °C | at 4 mmHg[5] |
| Density | ~1.008 g/mL | at 25 °C |
| Refractive Index | ~1.529 | at 20 °C[5] |
| Specific Rotation ([α]) | -23° to -27° | c=1 in Chloroform, at 20 °C, 589 nm |
| Solubility | Soluble in Chloroform and Methanol | [6] |
| Storage Temperature | 2-8°C | [7] |
Note: The physical properties of similar substituted oxiranes can vary, and experimental values should be confirmed for high-purity samples.
Section 2: Experimental Protocols for Property Determination
The following section details the methodologies for determining the key physical properties of (-)-2-(4-Methylphenyl)oxirane, emphasizing the principles that ensure data integrity and reproducibility.
The boiling point is a critical indicator of a liquid's purity. For compounds like (-)-2-(4-Methylphenyl)oxirane, which may be sensitive to high temperatures, determining the boiling point under reduced pressure is the standard and preferred method to prevent decomposition[8].
Experimental Rationale: By lowering the external pressure, the vapor pressure required for the liquid to boil is achieved at a lower temperature. This is crucial for maintaining the chemical integrity of the sample.
Caption: Workflow for Reduced Pressure Boiling Point Determination.
Detailed Protocol:
-
Apparatus: A micro-distillation apparatus is suitable for small sample volumes.
-
Sample Preparation: Introduce approximately 0.5 mL of the liquid into the distillation flask along with a small magnetic stir bar for smooth boiling.
-
Procedure:
-
Secure the flask within a heating block on a stirrer hotplate.
-
Position a thermometer so the bulb is just above the liquid's surface to measure the vapor temperature accurately.
-
Gradually evacuate the system to the target pressure.
-
Begin gentle heating and stirring.
-
The boiling point is the temperature at which a steady reflux ring is observed on the thermometer, and the temperature reading stabilizes. Record this temperature and the corresponding pressure.
-
Self-Validation: A stable and constant temperature reading during distillation is indicative of a pure substance. Fluctuations may suggest the presence of impurities.
Density is a fundamental physical property defined as mass per unit volume. It is a valuable parameter for substance identification and for calculations involving mass-volume conversions.
Experimental Rationale: The most straightforward method involves accurately measuring the mass of a precisely known volume of the liquid[9][10][11][12].
Caption: Process for Determining the Density of a Liquid.
Detailed Protocol:
-
Tare: Place a clean, dry measuring cylinder on an analytical balance and tare it[9][13].
-
Volume Measurement: Carefully add a specific volume (e.g., 1.0 mL) of (-)-2-(4-Methylphenyl)oxirane to the cylinder.
-
Mass Measurement: Record the mass of the liquid.
-
Calculation: Divide the mass by the volume to obtain the density.
-
Reproducibility: Repeat the measurement several times and calculate the average to ensure precision[9].
Trustworthiness: The accuracy of this method relies on the precision of the balance and the volumetric glassware. Using a larger volume can minimize measurement errors.
The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a highly sensitive physical constant used for identification and quality control.
Experimental Rationale: An Abbe refractometer is a common instrument for this measurement, which determines the critical angle of refraction of the liquid[14].
Detailed Protocol:
-
Calibration: Calibrate the refractometer with a standard of known refractive index, such as distilled water[15].
-
Sample Application: Place a small drop of the sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C).
-
Reading: Adjust the instrument until the boundary line between the light and dark fields is sharp and centered in the eyepiece. Read the value from the scale[15].
Self-Validation: The sharpness of the boundary line is an indicator of a homogenous, pure sample. A blurry line may suggest impurities.
Specific rotation is a characteristic property of chiral molecules and is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration[16].
Experimental Rationale: A polarimeter is used to measure the angle of rotation. For (-)-2-(4-Methylphenyl)oxirane, a negative value is expected, indicating it is levorotatory[17].
Caption: Key Stages in Measuring Specific Rotation.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of known concentration (e.g., 1 g per 100 mL) in a suitable solvent like chloroform[18].
-
Blank Measurement: Fill the polarimeter tube with the pure solvent and set the reading to zero[19].
-
Sample Measurement: Fill the tube with the prepared solution and measure the observed rotation[19][20].
-
Calculation: Use the formula [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[20].
Trustworthiness: The specific rotation is highly dependent on temperature, wavelength, and solvent. These parameters must be carefully controlled and reported.
Section 3: Safety, Handling, and Storage
Professionals handling (-)-2-(4-Methylphenyl)oxirane should adhere to standard laboratory safety protocols.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C[7].
-
Stability: The compound is noted to be volatile[6].
This guide provides a foundational understanding of the physical properties of (-)-2-(4-Methylphenyl)oxirane and the experimental rigor required for their accurate determination. This knowledge is essential for the successful application of this important chiral intermediate in scientific research and development.
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